molecular formula C9H18N2 B13873851 (1E)-N'-Cyclohexylpropanimidamide CAS No. 63540-08-9

(1E)-N'-Cyclohexylpropanimidamide

Cat. No.: B13873851
CAS No.: 63540-08-9
M. Wt: 154.25 g/mol
InChI Key: DKFZFTCJUMJZDY-UHFFFAOYSA-N
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Description

(1E)-N’-Cyclohexylpropanimidamide is an organic compound characterized by the presence of a cyclohexyl group attached to a propanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N’-Cyclohexylpropanimidamide typically involves the reaction of cyclohexylamine with propionitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide bond. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of (1E)-N’-Cyclohexylpropanimidamide may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1E)-N’-Cyclohexylpropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines.

Scientific Research Applications

(1E)-N’-Cyclohexylpropanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N’-Cyclohexylpropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl group but lacks the imidamide moiety.

    Propanimidamide: Contains the imidamide group but lacks the cyclohexyl group.

Uniqueness: (1E)-N’-Cyclohexylpropanimidamide is unique due to the combination of the cyclohexyl and imidamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Properties

CAS No.

63540-08-9

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

N'-cyclohexylpropanimidamide

InChI

InChI=1S/C9H18N2/c1-2-9(10)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11)

InChI Key

DKFZFTCJUMJZDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1CCCCC1)N

Origin of Product

United States

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